BenchChemオンラインストアへようこそ!

Cdk2/4/6-IN-1

CDK2 inhibition Kinase selectivity Triple CDK inhibitor

CDK2/4/6-IN-1 (CAS 2803837-13-8) is a small-molecule triple inhibitor of cyclin-dependent kinases 2, 4, and 6, originally disclosed as Example 29 in patent WO2022152259. It exhibits precisely quantified biochemical IC50 values of 2.5 nM (CDK2/cyclin E1), 23.7 nM (CDK4/cyclin D1), and 44.3 nM (CDK6/cyclin D3) , and contains an alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for chemical probe development.

Molecular Formula C22H22N4O4S
Molecular Weight 438.5 g/mol
Cat. No. B12411181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2/4/6-IN-1
Molecular FormulaC22H22N4O4S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O
InChIInChI=1S/C22H22N4O4S/c1-4-14-12-15-13-23-21(24-16-7-9-17(10-8-16)31(3,29)30)25-19(15)26(20(14)27)18-6-5-11-22(18,2)28/h1,7-10,12-13,18,28H,5-6,11H2,2-3H3,(H,23,24,25)/t18-,22-/m1/s1
InChIKeyXTZONGZKZYDCAY-XMSQKQJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK2/4/6-IN-1 for Scientific Procurement: Triple CDK Inhibitor with Quantified Kinase Potency and In Vivo Activity


CDK2/4/6-IN-1 (CAS 2803837-13-8) is a small-molecule triple inhibitor of cyclin-dependent kinases 2, 4, and 6, originally disclosed as Example 29 in patent WO2022152259 [1]. It exhibits precisely quantified biochemical IC50 values of 2.5 nM (CDK2/cyclin E1), 23.7 nM (CDK4/cyclin D1), and 44.3 nM (CDK6/cyclin D3) , and contains an alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for chemical probe development .

Why CDK2/4/6-IN-1 Cannot Be Replaced by Approved CDK4/6 Inhibitors or Uncharacterized Triple Inhibitors


Approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) are functionally CDK2-sparing agents: palbociclib and ribociclib exhibit CDK2 IC50 values exceeding 10,000 nM and 76,000 nM respectively, while abemaciclib shows only weak CDK2 activity at 504 nM [1]. Resistance to CDK4/6 inhibitor therapy is frequently driven by CDK2/cyclin E activation [2]. Conversely, the closely named analog CDK2/4/6-IN-2 provides only imprecise, upper-bound potency estimates (<1 μM, <10 nM, <100 nM), precluding reliable dose-response modeling . CDK2/4/6-IN-1 addresses both gaps: it delivers precisely quantified sub-50 nM triple inhibition with demonstrated cellular target engagement and oral in vivo efficacy.

Quantitative Differentiation Evidence for CDK2/4/6-IN-1: Kinase Potency, Cellular Activity, and In Vivo Pharmacokinetics


CDK2 Potency Differentiation: CDK2/4/6-IN-1 vs Approved CDK4/6 Inhibitors

CDK2/4/6-IN-1 inhibits CDK2/cyclin E1 with an IC50 of 2.5 nM, representing a >4,000-fold greater potency than palbociclib (CDK2 IC50 >10,000 nM), a >30,000-fold advantage over ribociclib (CDK2 IC50 ≈ 76,000 nM), and a >200-fold advantage over abemaciclib (CDK2 IC50 = 504 nM). These comparator values derive from established biochemical kinase assays using recombinant CDK2/cyclin complexes, as compiled in published pharmacological characterization tables [1].

CDK2 inhibition Kinase selectivity Triple CDK inhibitor

Precise Triple-Kinase Potency Quantification: CDK2/4/6-IN-1 vs CDK2/4/6-IN-2

CDK2/4/6-IN-1 provides precisely quantified discrete IC50 values for all three target kinases: CDK2 = 2.5 nM, CDK4 = 23.7 nM, CDK6 = 44.3 nM . In contrast, the closely related analog CDK2/4/6-IN-2 is characterized only by upper-bound estimates: CDK2 < 1,000 nM, CDK4 < 10 nM, CDK6 < 100 nM . This lack of precise quantification in CDK2/4/6-IN-2 precludes reliable determination of the CDK2:CDK4:CDK6 inhibition ratio, which is critical for interpreting cellular phenotype data and modeling target engagement.

Triple CDK inhibitor IC50 quantification Dose-response modeling

Cellular Target Engagement: Rb Phosphorylation Inhibition in OVCAR3 and MCF7 Cells

CDK2/4/6-IN-1 suppresses retinoblastoma (Rb) protein phosphorylation with IC50 values of 18 nM in OVCAR3 ovarian cancer cells and 581 nM in MCF7 breast cancer cells following 24-hour treatment at 0–600 nM . Rb phosphorylation is the direct downstream substrate of CDK2, CDK4, and CDK6 activity, serving as a pharmacodynamic biomarker of target engagement. This demonstrates that the compound's biochemical potency translates into measurable intracellular target modulation. No equivalent Rb phosphorylation IC50 data are publicly available for CDK2/4/6-IN-2.

Rb phosphorylation Target engagement Ovarian cancer Breast cancer

In Vivo Oral Efficacy and Pharmacokinetic Characterization in BALB/c Mice

CDK2/4/6-IN-1 demonstrates oral bioavailability with a Cmax of 4,050 ng/mL, Tmax of 0.5 h, AUClast of 10,050 hr*ng/mL, and an elimination half-life (T1/2) of 4.8 h following a 10 mg/kg oral dose in BALB/c mice . Intravenous administration (3 mg/kg) yielded a steady-state volume of distribution (Vss) of 0.7 L/kg and an IV half-life of 0.9 h . At oral doses of 25 mg/kg and 50 mg/kg (once daily), the compound significantly inhibited tumor growth in xenograft models . For CDK2/4/6-IN-2, no in vivo PK or efficacy data have been publicly disclosed, limiting its utility to in vitro applications only.

Oral bioavailability Pharmacokinetics Tumor xenograft In vivo efficacy

Click Chemistry Functional Handle for Chemical Probe and Conjugate Development

CDK2/4/6-IN-1 contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This structural feature supports biotinylation, fluorescent labeling, or immobilization onto solid supports without requiring de novo synthetic derivatization. Neither palbociclib, ribociclib, nor abemaciclib contain intrinsic click chemistry handles; their functionalization requires synthetic modification that may alter potency or selectivity. CDK2/4/6-IN-2 does not contain a disclosed alkyne moiety.

Click chemistry CuAAC Chemical biology Biotinylation

Recommended Research and Procurement Application Scenarios for CDK2/4/6-IN-1


Preclinical Studies of CDK4/6 Inhibitor Resistance Driven by CDK2/Cyclin E Activation

CDK2/4/6-IN-1 is uniquely suited for investigating acquired resistance to CDK4/6 inhibitor therapy, a context where CDK2/cyclin E1 activation is a validated escape mechanism. Its CDK2 IC50 of 2.5 nM contrasts sharply with the CDK2-sparing profiles of palbociclib (>10,000 nM) and ribociclib (76,000 nM) [1], enabling experimental designs that interrogate the contribution of CDK2 activity to resistant cell proliferation. The demonstrated Rb phosphorylation inhibition (OVCAR3 IC50 = 18 nM) provides a quantifiable pharmacodynamic endpoint for target engagement studies in resistant models.

Chemical Probe Development via Alkyne-Azide Click Conjugation

The terminal alkyne group in CDK2/4/6-IN-1 enables straightforward CuAAC-mediated conjugation to azide-functionalized fluorophores, biotin, or affinity matrices . This facilitates pull-down experiments for CDK2/4/6 target identification, cellular imaging of inhibitor localization, and construction of immobilized inhibitor affinity resins for kinase selectivity profiling — all without de novo synthetic chemistry or risk of altered pharmacological properties from structural modification.

In Vivo Tumor Xenograft Efficacy Studies with Defined Oral Pharmacokinetics

CDK2/4/6-IN-1 has publicly available oral PK parameters (Cmax 4,050 ng/mL, T1/2 4.8 h, AUClast 10,050 hr*ng/mL at 10 mg/kg PO) and demonstrated tumor growth inhibition at 25 and 50 mg/kg oral daily dosing in BALB/c mice . These data enable researchers to proceed directly to in vivo efficacy experiments — including CDK4/6 inhibitor-resistant xenograft or PDX models — without investing resources in independent PK characterization, reducing both cost and time to experimental readout.

Structure-Activity Relationship (SAR) Studies of Triple CDK Inhibitor Chemotypes

As a precisely characterized reference compound with discrete IC50 values for all three target kinases , CDK2/4/6-IN-1 serves as a benchmark for medicinal chemistry campaigns aiming to optimize the CDK2:CDK4:CDK6 potency ratio. Its quantifiable potency profile enables meaningful SAR comparisons that are impossible with incompletely characterized analogs such as CDK2/4/6-IN-2 (upper-bound estimates only) . The compound's structural information (SMILES, InChI Key) available via BindingDB [2] supports computational docking and pharmacophore modeling studies.

Quote Request

Request a Quote for Cdk2/4/6-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.